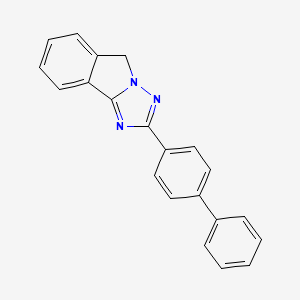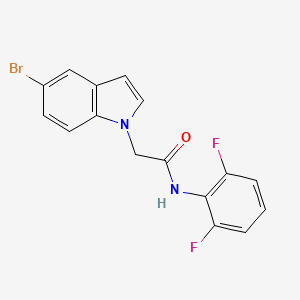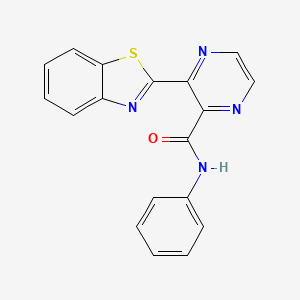![molecular formula C17H16N6O2 B12160151 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12160151.png)
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]四唑并[1,5-a]吡啶-6-甲酰胺是一种合成化合物,结合了吲哚和四唑并吡啶的结构特征。该化合物因其潜在的生物活性及其在药物化学和药理学等各个领域的应用而受到关注。
准备方法
合成路线和反应条件
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]四唑并[1,5-a]吡啶-6-甲酰胺的合成通常涉及多个步骤:
乙基连接体的连接: 下一步涉及用乙基卤化物烷基化吲哚衍生物,以引入乙基连接体。
四唑并吡啶的形成: 四唑并吡啶部分可以通过在适当条件下,涉及吡啶衍生物和叠氮化钠的环化反应合成。
偶联反应: 最后,使用偶联试剂(例如 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 将具有乙基连接体的吲哚衍生物与四唑并吡啶羧酸衍生物偶联,形成最终化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成步骤,以确保高产率和纯度。这包括使用自动化反应器、连续流动化学和严格的纯化技术(例如色谱法和重结晶)。
化学反应分析
反应类型
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]四唑并[1,5-a]吡啶-6-甲酰胺可以进行各种化学反应:
氧化: 吲哚环上的甲氧基可以被氧化形成羟基。
还原: 在适当的条件下,羧酰胺基可以被还原为胺。
取代: 吲哚和四唑并吡啶环可以进行亲电取代反应,特别是在被给电子基团活化的位置。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 可以使用氢化铝锂 (LiAlH4) 或催化氢化。
取代: 可以使用适当的催化剂引入卤素或硝基等亲电试剂。
主要产物
氧化: 形成羟基化衍生物。
还原: 形成胺衍生物。
取代: 形成卤代或硝基取代的衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与蛋白质和核酸等生物大分子之间潜在的相互作用。
医学: 研究其潜在的治疗效果,包括抗炎、抗癌和抗菌活性。
工业: 用于开发具有特定性能(例如荧光或电导率)的新材料。
作用机制
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]四唑并[1,5-a]吡啶-6-甲酰胺的作用机制涉及其与特定分子靶标的相互作用:
分子靶标: 它可能与参与关键生物途径的酶或受体结合。
参与的途径: 该化合物可以调节与细胞生长、凋亡或免疫反应相关的信号通路。
相似化合物的比较
类似化合物
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]乙酰胺: 结构相似,但缺少四唑并吡啶部分。
5-甲氧基-N,N-二甲基色胺 (5-MeO-DMT): 具有甲氧基吲哚结构,但侧链和整体结构不同。
独特性
N-[2-(5-甲氧基-1H-吲哚-1-基)乙基]四唑并[1,5-a]吡啶-6-甲酰胺的独特性在于吲哚和四唑并吡啶结构的结合,这可能赋予与其他类似化合物相比不同的生物活性和化学性质。
属性
分子式 |
C17H16N6O2 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
N-[2-(5-methoxyindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-14-3-4-15-12(10-14)6-8-22(15)9-7-18-17(24)13-2-5-16-19-20-21-23(16)11-13/h2-6,8,10-11H,7,9H2,1H3,(H,18,24) |
InChI 键 |
CFZWNRKSSUMKBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)

![N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160085.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)


![methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160109.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160127.png)
![N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12160135.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160138.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide](/img/structure/B12160142.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160146.png)
![N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B12160150.png)
